molecular formula C20H43N4+ B13753596 2-Azidoethyl-hexadecyl-dimethylazanium CAS No. 5228-17-1

2-Azidoethyl-hexadecyl-dimethylazanium

Cat. No.: B13753596
CAS No.: 5228-17-1
M. Wt: 339.6 g/mol
InChI Key: KNWIVGSHEUKVLP-UHFFFAOYSA-N
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Description

2-Azidoethyl-hexadecyl-dimethylazanium is a chemical compound with the molecular formula C20H43N4+ It is characterized by the presence of an azido group (-N3) attached to an ethyl chain, which is further connected to a hexadecyl-dimethylazanium moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Azidoethyl-hexadecyl-dimethylazanium typically involves the reaction of hexadecyl-dimethylamine with an azidoethylating agent. The reaction is usually carried out under controlled conditions to ensure the formation of the desired product. Common reagents used in this synthesis include sodium azide (NaN3) and ethylating agents such as ethyl bromide (C2H5Br). The reaction is often conducted in an organic solvent like dichloromethane (CH2Cl2) at room temperature .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is then purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity .

Chemical Reactions Analysis

Types of Reactions

2-Azidoethyl-hexadecyl-dimethylazanium undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Azidoethyl-hexadecyl-dimethylazanium has a wide range of applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of various organic compounds and polymers.

    Biology: Employed in bioconjugation techniques for labeling biomolecules.

    Medicine: Investigated for its potential use in drug delivery systems and as a building block for pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Azidoethyl-hexadecyl-dimethylazanium involves its interaction with molecular targets through the azido group. The azido group can undergo click chemistry reactions, forming stable triazole linkages with alkyne-containing molecules. This property makes it useful in bioconjugation and drug delivery applications. The compound can also interact with cellular components, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

    2-Aminoethyl-hexadecyl-dimethylazanium: Similar structure but with an amino group instead of an azido group.

    2-Benzoyloxyethyl-hexadecyl-dimethylazanium: Contains a benzoyloxy group instead of an azido group.

    2-Acetylsulfanylethyl-hexadecyl-dimethylazanium: Features an acetylsulfanyl group in place of the azido group.

Uniqueness

2-Azidoethyl-hexadecyl-dimethylazanium is unique due to the presence of the azido group, which imparts distinct reactivity and versatility in chemical reactions. This makes it particularly valuable in applications requiring bioconjugation and click chemistry .

Properties

CAS No.

5228-17-1

Molecular Formula

C20H43N4+

Molecular Weight

339.6 g/mol

IUPAC Name

2-azidoethyl-hexadecyl-dimethylazanium

InChI

InChI=1S/C20H43N4/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-19-24(2,3)20-18-22-23-21/h4-20H2,1-3H3/q+1

InChI Key

KNWIVGSHEUKVLP-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCC[N+](C)(C)CCN=[N+]=[N-]

Origin of Product

United States

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